molecular formula C18H15FN4O2S2 B2938232 4-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392292-23-8

4-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2938232
CAS No.: 392292-23-8
M. Wt: 402.46
InChI Key: IABAQBZRMGXWPY-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups and rings, including a fluorobenzene ring, a thiadiazole ring, and an amide group. These structural features suggest that it might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a fluorobenzene ring, which is a benzene ring with a fluorine atom attached, and a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the amide group might undergo hydrolysis under acidic or basic conditions, and the fluorobenzene ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

Research on similar chemical structures to 4-fluoro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has focused on the synthesis of hybrid molecules containing various chemical moieties and their subsequent biological activities. For instance, molecules containing 1,3-oxazolidine, 1,3,4-thiadiazole, and other heterocyclic systems have been synthesized and evaluated for antimicrobial, antilipase, and antiurease activities. Some compounds have exhibited moderate to good antimicrobial activity, with certain derivatives showing potential as antiurease and antilipase agents (Başoğlu et al., 2013).

Antimicrobial Evaluation of Novel Derivatives

Another study synthesized novel fluorine-containing derivatives with potential as antimicrobial agents. These compounds, featuring quinazolinone and 4-thiazolidinone motifs, demonstrated remarkable in vitro antimicrobial potency against various Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the potential of such fluorine-substituted compounds in developing new antimicrobial therapies (Desai et al., 2013).

Chemical Synthesis and Material Applications

Research into the chemical synthesis of related compounds has led to the development of materials with specific applications. For example, poly(N-fluoroalkyl benzamide) with controlled molecular weight and polydispersity index has been synthesized, showing potential for novel amphiphilic block copolymer preparation due to its high contact angle against water, indicating potential applications in hydrophobic coatings or materials (Ohshimizu et al., 2007).

Fluorescence and Chemical Sensing Applications

Thioamide derivatives have been explored for their fluorescence properties, leading to the development of fluorogenic chemodosimeters. These compounds show selective fluorescence enhancement in the presence of specific metal ions, indicating potential applications in chemical sensing and fluorescence microscopy (Song et al., 2006).

Safety and Hazards

Without specific studies on this compound, it’s hard to determine its safety and potential hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the biological activities of similar compounds, this compound could be a potential candidate for further study in medicinal chemistry. Future research could focus on synthesizing the compound, studying its physical and chemical properties, and testing its biological activity .

Properties

IUPAC Name

4-fluoro-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S2/c1-11-3-2-4-14(9-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-5-7-13(19)8-6-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABAQBZRMGXWPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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